1,7-Diphenyl-4,6-heptadien-3-one
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Overview
Description
1,7-Diphenyl-4,6-heptadien-3-one, also known as alnustone, is a non-phenolic diarylheptanoid compound. It is characterized by its linear structure with two phenyl groups attached to a heptadienone backbone. This compound is found in various natural sources, including herbs and spices, and is known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Diphenyl-4,6-heptadien-3-one can be synthesized through several methods. One common approach involves the condensation of benzalacetone with propionyl chloride in the presence of a base such as potassium tert-butoxide. This reaction yields the desired compound with high efficiency .
Another method involves the reduction of alnustone using sodium in tert-butanol under an ammonia atmosphere, which produces a Birch-type reduction product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1,7-Diphenyl-4,6-heptadien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce diphenylheptanol .
Scientific Research Applications
1,7-Diphenyl-4,6-heptadien-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,7-Diphenyl-4,6-heptadien-3-one involves the inhibition of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This inhibition reduces the production of pro-inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The compound also downregulates the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
1,7-Diphenyl-4,6-heptadien-3-one is unique among diarylheptanoids due to its specific structural features and biological activities. Similar compounds include:
Curcumin: A well-known diarylheptanoid with potent anti-inflammatory and antioxidant properties.
1,7-Diphenyl-1,4-heptadien-3-one: Another diarylheptanoid with similar anti-neuroinflammatory effects.
1,7-Diphenyl-5-hydroxy-4,6-heptadien-3-one: Exhibits similar biological activities but differs in its hydroxylation pattern.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1,7-diphenylhepta-4,6-dien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-14H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMJDOUOHDOUFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C=CC=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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